Spiro-oxazolidine

Descripción general

Descripción

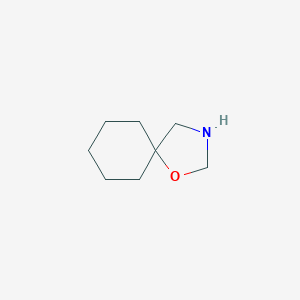

Spiro-oxazolidine is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms The spiro configuration refers to the unique structural feature where two rings are connected through a single atom, creating a three-dimensional structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Spiro-oxazolidine can be synthesized through several methods, with one of the most common being the 1,3-dipolar cycloaddition reaction. This involves the reaction of azomethine ylides, generated in situ from amino acids and aldehydes, with dipolarophiles such as (E)-β-nitrostyrene . The reaction typically occurs in dry dimethylformamide (DMF) as a solvent and requires heating .

Industrial Production Methods: Industrial production of this compound often employs multi-component reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These reactions are catalyst-free and utilize aryl aldehydes and α-amino acids . The process is advantageous for large-scale production due to its simplicity and high yield.

Análisis De Reacciones Químicas

Cyclocondensation Reactions

Spiro-oxazolidines are synthesized via cyclocondensation of 2-bromo-2-methylpropanamide with lactams (e.g., pyrrolidin-2-one, piperidin-2-one) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). The reaction yield depends on the lactam ring size, with piperidino derivatives showing higher yields due to reduced steric strain .

| Lactam Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| Pyrrolidin-2-one | Spiro-pyrrolidino-oxazolidin-4-one | 30 | NaH, THF, 0°C → RT |

| Piperidin-2-one | Spiro-piperidino-oxazolidin-4-one | 60 | NaH, THF, 0°C → RT |

| Azepin-2-one | Spiro-azepino-oxazolidin-4-one | 50 | NaH, THF, 0°C → RT |

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the lactam’s carbonyl oxygen on the electrophilic carbon of 2-bromo-2-methylpropanamide, followed by intramolecular cyclization .

Hydrolysis and Solvolysis

The oxazolidine ring undergoes hydrolysis under acidic or basic conditions, yielding amide esters or amino alcohols. For example, treatment of spiro-oxazolidinone 3a with 5M HCl in ethanol produces 4-aminobutanoate derivatives .

| Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| 3a | 5M HCl, EtOH, RT, 12h | 1-(N-Benzylcarbamoyl)-1-methylethyl 4'-aminobutanoate | 69 |

| 9a | H₂O, pH 5.5, 25°C | Amide ester 10a | N/A |

Kinetics : Hydrolysis rates are pH-dependent, peaking at pH 5.5. The reaction follows a bell-shaped rate profile due to competing acid- and base-catalyzed pathways .

Domino A³-Coupling/Annulation

A four-component domino reaction involving amino alcohols, formaldehyde, 3-oxetanone, and terminal alkynes under CuBr₂/TFA catalysis produces N-propargyl spirooxazolidines. Optimized conditions include chloroform as the solvent at 60°C .

| Amino Alcohol | Alkyne | Product | Yield (%) |

|---|---|---|---|

| (R)-2-Aminobutanol | Phenylacetylene | 5a | 79 |

| (S)-2-Amino-3-methylpentanol | 1-Hexyne | 5b | 87 |

| (R)-2-Amino-1-phenylethanol | 4-Ethynyltoluene | 5m | 68 |

Key Observations :

-

CuBr₂ outperforms CuCl₂ or CuI due to enhanced Lewis acidity .

-

Steric hindrance in amino alcohols minimally affects yields, indicating broad substrate tolerance .

Ring-Opening and Post-Synthetic Modifications

Spiro-oxazolidines undergo ring-opening reactions with nucleophiles or electrophiles. For instance, treatment with trimethylsilyl cyanide (TMSCN) triggers ring expansion to morpholine derivatives .

| Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| 5i | TMSCN, CHCl₃, RT, 6h | Morpholine 7 | 63 |

| 5a | Pd(OAc)₂, PhCl, 140°C | C–N activation product 6 | 72 |

Mechanism : TMSCN acts as a nucleophile, opening the oxazolidine ring and initiating a 6-exo-tet cyclization to form morpholine .

Reduction and Oxidation

The oxazolidine ring is susceptible to redox transformations:

-

Reduction : Sodium borohydride (NaBH₄) reduces the ring to secondary amines.

-

Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the ring to oxazolidinones .

| Reaction Type | Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| Reduction | 3b | NaBH₄, MeOH | Piperidino-amine | 85 |

| Oxidation | 3c | H₂O₂, Cat. Fe³⁺ | Spiro-oxazolidinone | 78 |

pH-Dependent Stability

The hydrolysis of spiro-oxazolidines exhibits a bell-shaped pH-rate profile:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antibacterial and Antimycobacterial Agents

One of the primary applications of spiro-oxazolidines is in the development of antibacterial agents. The oxazolidinone scaffold, particularly the 2-oxazolidinone isomer, has been pivotal in drug discovery. Linezolid, the first approved drug containing an oxazolidinone ring, has led to the development of various analogues aimed at combating drug-resistant strains of bacteria. Recent studies have highlighted several promising derivatives that exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

1.2 Neuropharmacological Applications

Spiro-oxazolidine derivatives have also been investigated for their neuropharmacological properties. A series of spirooxazolidine-2,4-dione derivatives were synthesized and evaluated for their cholinergic activity. Some compounds demonstrated affinity for M1 muscarinic receptors and showed potential antiamnesic effects in scopolamine-treated mice, indicating their utility in treating cognitive disorders .

Material Science Applications

2.1 Chemosensors and Rewritable Papers

Recent advancements have seen spiro-oxazolidines applied in the development of chemosensors and rewritable hydrochromic papers. These compounds exhibit unique chromic properties in response to environmental stimuli such as pH changes and light exposure. The synthesized oxazolidine derivatives have been utilized to create security papers that change color based on acidity or alkalinity, showcasing their potential in anticounterfeiting technologies .

Synthesis Strategies

The synthesis of spiro-oxazolidines has evolved significantly over the years. Various methods have been developed to enhance stereoselectivity and yield:

Case Studies

4.1 Lead Compounds for Migraine Treatment

Spirocyclopentanyl oxindoles have emerged as lead compounds in the development of medications targeting migraine treatment. These compounds are integral to the formulation of Calcitonin Gene-Related Peptide (CGRP) inhibitors, which have shown promise in clinical trials .

4.2 Anticancer Activity

Several spiro-oxindole derivatives have been identified with notable anticancer properties, functioning as potential therapeutic agents against various cancer cell lines. Their structural complexity allows for interactions with multiple biological targets, enhancing their efficacy .

Mecanismo De Acción

The mechanism of action of spiro-oxazolidine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in its antimicrobial role, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome . In cancer research, this compound derivatives may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparación Con Compuestos Similares

Oxazolidinone: Another five-membered ring compound with similar biological activities.

Thiazolidinone: Contains sulfur instead of oxygen and exhibits antimicrobial properties.

Azetidine: A four-membered ring compound with potential medicinal applications.

Uniqueness: Spiro-oxazolidine is unique due to its spiro configuration, which imparts distinct three-dimensional properties and enhances its biological activity . This structural feature allows it to interact more effectively with biological targets compared to its non-spiro counterparts.

Actividad Biológica

Spiro-oxazolidine compounds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are characterized by a spirocyclic structure that incorporates an oxazolidine ring, which contributes to their unique pharmacological profiles. This article reviews the biological activity of spiro-oxazolidines, focusing on their synthesis, mechanisms of action, and therapeutic potential.

Synthesis of Spiro-Oxazolidines

The synthesis of spiro-oxazolidines typically involves the cyclization of appropriate precursors. For instance, a study demonstrated the synthesis of spiro-fused D-fructo- and D-psico-configurated oxazoline ligands using palladium-catalyzed reactions, achieving high asymmetric induction (up to 93% enantiomeric excess) . Another research highlighted the preparation of oxazolidinones with spiro[2,4]heptane moieties, which exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antibacterial Activity

Spiro-oxazolidines have shown promising antibacterial properties, particularly against resistant strains. A series of oxazolidinones with spiro[2,4]heptane structures were synthesized and tested for their in vitro antibacterial activities. One compound demonstrated potent activity against various bacterial strains, including those resistant to linezolid, with minimum inhibitory concentration (MIC) values below 2.0 μg/mL . The structure-activity relationship (SAR) studies indicated that specific substituents on the oxazolidine ring significantly influenced antibacterial potency.

Inhibition of Histone Acetyltransferases

Recent research has identified spiro-oxazolidines as inhibitors of histone acetyltransferases (HATs), particularly p300 and CBP. One compound exhibited an IC50 value of 170 nM for p300 HAT activity, highlighting its potential as an epigenetic modulator in cancer therapy . The compound's ability to inhibit acetylation of histone substrates in cellular models further supports its therapeutic relevance.

The biological mechanisms underlying the activity of spiro-oxazolidines vary based on their chemical structure. For instance:

- Antibacterial Mechanism : Spiro-oxazolidinones disrupt bacterial protein synthesis by binding to the ribosomal subunit, thereby inhibiting translation.

- Epigenetic Modulation : Compounds targeting HATs can alter gene expression patterns by modifying histone acetylation states, which is crucial in cancer progression and treatment.

Pharmacokinetics

Pharmacokinetic studies are essential for evaluating the therapeutic potential of spiro-oxazolidines. For example, one study reported improved oral bioavailability and reduced clearance rates for certain analogs compared to their predecessors . The pharmacokinetic parameters for selected compounds are summarized in Table 1.

| Compound | Clearance (CLp) L/h/kg | Oral Bioavailability (%) | Half-life (t1/2) h |

|---|---|---|---|

| A-485 | 0.56 | 110 | 0.7 |

| Hydantoin | 6.6 | 0 | - |

| New Analog | 1.62 | 74 | - |

Case Study 1: Antibacterial Efficacy

In a comparative study involving multiple spiro-oxazolidinones, one compound was found to be three to four times more effective than linezolid against methicillin-resistant Staphylococcus aureus (MRSA) in vivo . This highlights the potential for developing new antibiotics based on this compound scaffolds.

Case Study 2: Cancer Therapeutics

Another study explored the use of spiro-oxazolidines as HAT inhibitors in leukemia models. The compounds not only inhibited tumor cell growth but also altered the expression of key oncogenes involved in cancer progression .

Propiedades

IUPAC Name |

1-oxa-3-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-4-8(5-3-1)6-9-7-10-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDXYWDQNDKHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170062 | |

| Record name | Spiro-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176-95-4 | |

| Record name | Spiro-oxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000176954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.